molecular formula C15H12N2O2 B6088524 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B6088524
M. Wt: 252.27 g/mol
InChI Key: VORLKACSRTVOPB-UHFFFAOYSA-N
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Description

6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenylethylamine with a suitable pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as 2-phenylethylpyridine and 3-phenylethylpyridine share structural similarities.

    Pyrrolo[3,4-b]pyridine derivatives: Compounds like 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with different substituents.

Uniqueness

6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-(2-phenylethyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12-7-4-9-16-13(12)15(19)17(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLKACSRTVOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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